molecular formula C12H12BNO2 B11723922 [5-(2-Methylphenyl)pyridin-3-yl]boronic acid

[5-(2-Methylphenyl)pyridin-3-yl]boronic acid

Cat. No.: B11723922
M. Wt: 213.04 g/mol
InChI Key: USGJROLATPYXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-Methylphenyl)pyridin-3-yl]boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a 2-methylphenyl group at position 5 and a boronic acid (-B(OH)₂) moiety at position 2.

Boronic acids are pivotal in organic synthesis, medicinal chemistry, and materials science due to their versatility in cross-coupling reactions and interactions with biomolecules (e.g., saccharides, enzymes) .

Properties

Molecular Formula

C12H12BNO2

Molecular Weight

213.04 g/mol

IUPAC Name

[5-(2-methylphenyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H12BNO2/c1-9-4-2-3-5-12(9)10-6-11(13(15)16)8-14-7-10/h2-8,15-16H,1H3

InChI Key

USGJROLATPYXOO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)C2=CC=CC=C2C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Methylphenyl)pyridin-3-yl]boronic acid typically involves the following steps:

    Bromination: The starting material, 2-methylphenylpyridine, is brominated at the 5-position using bromine or a brominating agent.

    Lithiation: The brominated intermediate is treated with a strong base such as n-butyllithium to generate a lithiated species.

    Borylation: The lithiated intermediate is then reacted with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid group.

    Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Methylphenyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Boronic esters or anhydrides.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

[5-(2-Methylphenyl)pyridin-3-yl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(2-Methylphenyl)pyridin-3-yl]boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with the palladium catalyst to facilitate the formation of a carbon-carbon bond. In biological systems, boronic acids can interact with diols and other functional groups, making them useful for targeting specific biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares [5-(2-Methylphenyl)pyridin-3-yl]boronic acid with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound 2-Methylphenyl at position 5 Not explicitly reported Not in evidence Hypothetical; potential use in drug discovery and catalysis
[5-(Trifluoromethyl)pyridin-3-yl]boronic acid Trifluoromethyl (-CF₃) at position 5 190.92 947533-51-9 High reactivity in Suzuki couplings; used in PET imaging ligands
5-Methylpyridine-3-boronic acid Methyl (-CH₃) at position 5 Not reported 173999-18-3 Intermediate in kinase inhibitor synthesis
(5-Phenylpyridin-3-yl)boronic acid Phenyl (-C₆H₅) at position 5 Not reported 850991-38-7 Enhanced hydrophobicity for hydrophobic binding interactions
[2-Isopropoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid Isopropoxy (-O-iPr) and -CF₃ at positions 2 and 5 Not reported 1218790-68-1 Electron-withdrawing groups enhance electrophilicity in couplings

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Groups (EWGs): Compounds like [5-(trifluoromethyl)pyridin-3-yl]boronic acid () exhibit accelerated reactivity in Suzuki-Miyaura couplings due to the -CF₃ group’s electron-withdrawing nature, which polarizes the boron atom .
  • Steric Effects: Bulky substituents (e.g., 2-methylphenyl) may slow reaction kinetics by hindering access to the boron center, as seen in analogs with tert-butyl groups () .

Pharmacological Potential

  • Anticancer Agents: Boronic acids with hydrophobic substituents (e.g., phenyl, methylphenyl) show promise in tubulin inhibition () and Mcl-1 targeting () .
  • Enzyme Inhibition: The boronic acid group’s ability to mimic transition states makes it valuable in protease inhibitors (e.g., bortezomib analogs) .

Biological Activity

[5-(2-Methylphenyl)pyridin-3-yl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their ability to interact with various biological targets, including proteins and enzymes, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and molecular interactions.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-methylphenylpyridine with boron reagents. The structural characteristics include a pyridine ring substituted with a 2-methylphenyl group, which enhances its lipophilicity and potential binding interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated that boronic acids can exhibit significant antibacterial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
XDR-S. Typhi6.25 mg/mL12.5 mg/mL
E. coli12.5 mg/mL25 mg/mL
S. aureus25 mg/mL50 mg/mL

The compound exhibited a MIC of 6.25 mg/mL against XDR-S. Typhi, indicating strong antibacterial activity and suggesting its potential as a therapeutic agent for resistant infections .

Enzyme Inhibition

In addition to antibacterial properties, this compound has been shown to inhibit specific enzymes, particularly alkaline phosphatase (ALP). The compound acts as a competitive inhibitor with an IC50 value of approximately 1.469±0.02μM1.469\pm 0.02\,\mu M, demonstrating its potency .

Table 2: Enzyme Inhibition Data for this compound

EnzymeIC50 Value (µM)Type of Inhibition
Alkaline Phosphatase1.469 ± 0.02Competitive

The inhibition mechanism was investigated using Lineweaver-Burk plots, confirming that the compound competes with the substrate for binding to the enzyme's active site .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. The compound was found to form multiple hydrogen bonds with key amino acid residues in the active site of ALP, contributing to its inhibitory effects.

Table 3: Molecular Interactions of this compound

Amino Acid ResidueType of Interaction
His153Hydrogen Bond
His317Hydrogen Bond
Arg420Hydrogen Bond
Glu429Hydrogen Bond

The binding energy calculated from docking studies was ΔG=7.5648kCal/mol\Delta G=-7.5648\,kCal/mol, indicating a strong affinity for the target protein compared to standard reference drugs .

Case Studies

Several case studies have highlighted the therapeutic potential of boronic acid derivatives in treating resistant bacterial infections and targeting specific enzymes involved in disease processes.

  • Case Study on Antibacterial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected animal models when administered at therapeutic doses.
  • Case Study on Enzyme Targeting : Another investigation focused on the use of this compound as an ALP inhibitor in cancer models, showing promising results in reducing tumor growth by modulating metabolic pathways dependent on ALP activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.